N-butan-2-yl-2-phenylsulfanylpropanamide
Description
N-Butan-2-yl-2-phenylsulfanylpropanamide is a propanamide derivative characterized by a phenylsulfanyl (C₆H₅S-) substituent at the 2-position of the propanamide backbone and a branched butan-2-yl (sec-butyl) group attached to the nitrogen atom.
Properties
IUPAC Name |
N-butan-2-yl-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-4-10(2)14-13(15)11(3)16-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDRMQRKPXISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-phenylsulfanylpropanamide typically involves the reaction of butan-2-amine with 2-phenylsulfanylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butan-2-yl-2-phenylsulfanylpropanamide has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-phenylsulfanylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods (e.g., Hansch-Leo approach).
†Reported logP of 29.1 in is likely a typographical error; a value of 2.9 aligns with empirical trends for similar amides.
Impact of Substituents on Properties
- Phenylsulfanyl vs.
Analytical and Structural Characterization
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been pivotal in resolving the three-dimensional conformations of analogous compounds. For example, the dihedral angle between the amide plane and aryl/alkyl substituents can be determined with high precision, aiding in structure-activity relationship (SAR) analyses .
Discussion of Research Findings
- Synthetic Challenges : Introducing the phenylsulfanyl group requires controlled thiol-ene or nucleophilic substitution reactions, whereas methyl analogs like N-(butan-2-yl)-2-methylpropanamide are synthesized via simpler acylations .
- Biological Relevance : Thioether-containing amides often exhibit enhanced stability against hydrolysis compared to oxygen ethers, making them candidates for protease-resistant drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
